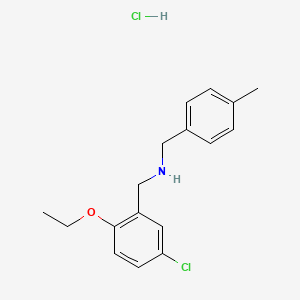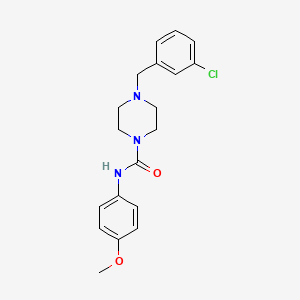![molecular formula C16H17N3O2 B5439953 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide](/img/structure/B5439953.png)
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, also known as PBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PBP is a proline derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting target for further investigation. In We will also discuss future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide is thought to involve binding to the proline-binding site of cyclophilin A, which can lead to changes in the conformation of the enzyme and its associated proteins. This can have downstream effects on a range of biological processes, including protein folding, signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of cyclophilin A and its associated proteins. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been shown to have anti-inflammatory effects, and may have potential as a therapeutic agent for a range of inflammatory diseases. Additionally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have antiviral activity against HIV-1 and other viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide for lab experiments is its specificity for the proline-binding site of cyclophilin A, which allows for targeted manipulation of this enzyme and its associated proteins. However, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be difficult to synthesize and purify, which can limit its use in some experimental settings. Additionally, the effects of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be context-dependent, and may vary depending on the specific biological system being studied.
Orientations Futures
There are a range of future directions for research on 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, including further exploration of its mechanism of action and its potential therapeutic applications. Additionally, there is potential for the development of new analogs of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide with improved properties, such as increased specificity or potency. Finally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide may have potential as a tool for studying the role of proline derivatives in a range of biological processes, and further research in this area could lead to new insights into the fundamental mechanisms of life.
Méthodes De Synthèse
The synthesis of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide involves the reaction of N-Boc-proline with 4-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling agent such as HATU or PyBOP. The resulting compound is then deprotected using trifluoroacetic acid to yield 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide.
Applications De Recherche Scientifique
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been used in a range of scientific research applications, including as a tool for studying the role of proline derivatives in biological systems. In particular, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to bind to the proline-binding site of cyclophilin A, an enzyme that is involved in a range of biological processes. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been used to study the role of proline derivatives in protein folding and stability.
Propriétés
IUPAC Name |
1-(4-pyrrol-1-ylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-15(20)14-4-3-11-19(14)16(21)12-5-7-13(8-6-12)18-9-1-2-10-18/h1-2,5-10,14H,3-4,11H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMITAQXUIGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-fluoro-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5439872.png)
![4-(6-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5439877.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)
![3-[2-fluoro-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5439895.png)
![(1R*,2R*,6S*,7S*)-4-(2-methyl-5-propyl-4-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5439903.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetamide](/img/structure/B5439911.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5439926.png)
![3-(benzylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439928.png)
![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439940.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5439956.png)
![7-acetyl-3-(ethylthio)-6-(5-iodo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439975.png)
